
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CF3DP) is an organic compound belonging to the family of heterocyclic compounds. It is a colorless solid with a molecular weight of 191.55 g/mol. CF3DP is a highly versatile molecule with a wide range of applications in the fields of medicinal chemistry, synthetic organic chemistry, and material science. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, CF3DP has been used as a catalyst in several reactions.
科学的研究の応用
Pharmacokinetic Studies
- Pharmacokinetics and Safety of Fluoropyrimidine : A study focused on the oral fluoropyrimidine S-1, which includes a component structurally similar to the compound , revealing insights into the pharmacokinetics and safety profile of this class of drugs. The study highlighted the importance of determining the maximum tolerated dose and characterizing the pharmacokinetics of S-1, showing its potential in treating malignancies sensitive to fluoropyrimidines (Chu et al., 2004).
Imaging and Diagnostic Applications
Radiotracer Development for Prostate Cancer Imaging : Research on 18F-DCFPyL, a radiotracer targeting prostate-specific membrane antigen, showed its utility in imaging prostate cancer. This study could guide the development of similar imaging agents containing fluorinated pyridine derivatives for diagnostic purposes (Rousseau et al., 2019).
Neurofibrillary Tangle Imaging in Alzheimer's Disease : The development of 18F-MK-6240, a PET tracer for imaging neurofibrillary tangles, demonstrates the application of fluorinated pyridine derivatives in neuroscience and the potential for diagnosing neurodegenerative diseases (Lohith et al., 2018).
Toxicology and Safety Studies
- Toxicological Profile and Safety Assessments : Studies on the toxicity of related fluorinated compounds provide insights into the safety profile and potential risks associated with handling and exposure to similar chemical structures. For instance, the investigation of 5-amino-2-(trifluoromethyl)pyridine toxicity revealed significant health hazards, emphasizing the importance of safety measures in industrial and clinical settings (Tao et al., 2022).
作用機序
Target of Action
Similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions . These reactions typically involve the formation of a bond between a carbon atom and a boron atom, often in the presence of a palladium catalyst .
Biochemical Pathways
The compound’s boronic ester group is often involved in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Result of Action
The compound’s boronic ester group can form stable covalent bonds with proteins, which could potentially alter their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the stability of boronic esters can be affected by pH, temperature, and the presence of certain functional groups . .
特性
IUPAC Name |
5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJNVYIGHAMRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694427 | |
| Record name | 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
937595-72-7 | |
| Record name | 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



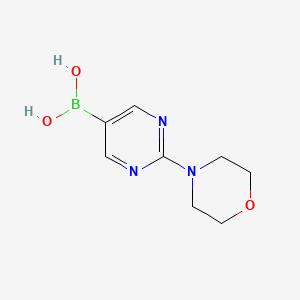


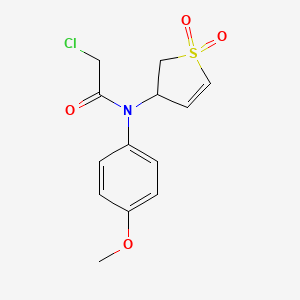
![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)
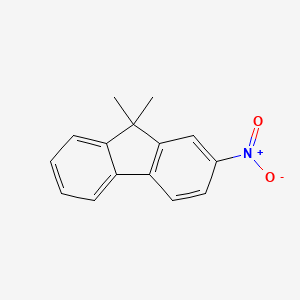
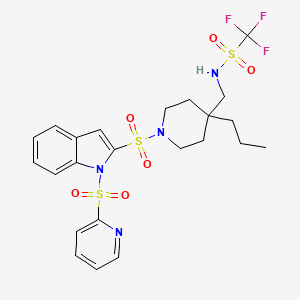
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)
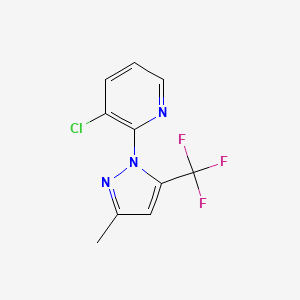

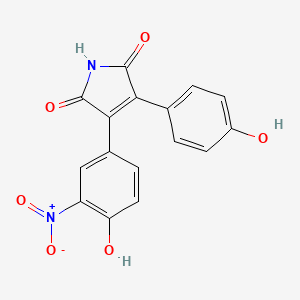
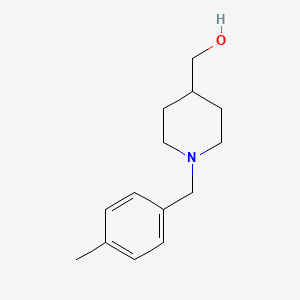
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)
